ethyl 4-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a thiophene ring, a pyrazole ring, and a piperazine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, in particular, is notable for its wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone in the presence of an acid catalyst.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a dihaloalkane.
Coupling of the Rings: The final step involves coupling the pyrazole-thiophene intermediate with the piperazine ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles like amines or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Pyrazolines.
Substitution: Substituted piperazines.
Scientific Research Applications
Ethyl 4-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent due to the biological activities of the thiophene and pyrazole rings.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to the electronic properties of the thiophene ring.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure and potential interactions with biological molecules.
Mechanism of Action
The mechanism of action of ethyl 4-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Ethyl 4-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate can be compared with other compounds containing thiophene, pyrazole, and piperazine rings:
Thiophene Derivatives: Compounds like tioconazole and dorzolamide also contain thiophene rings and exhibit antimicrobial and anti-glaucoma activities, respectively.
Pyrazole Derivatives: Compounds like celecoxib (a COX-2 inhibitor) contain pyrazole rings and are used as anti-inflammatory agents.
Piperazine Derivatives: Compounds like cetirizine (an antihistamine) contain piperazine rings and are used to treat allergies.
Biological Activity
Ethyl 4-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{15}H_{18}N_{4}O_{3}S. The compound features a piperazine ring, a pyrazole moiety, and a thiophene ring, which contribute to its biological properties.
Table 1: Physical Properties
Property | Value |
---|---|
Molecular Weight | 318.39 g/mol |
Density | 1.25 g/cm³ |
Boiling Point | Not available |
Melting Point | Not available |
Solubility | Soluble in DMSO and DMF |
Research indicates that compounds containing piperazine and pyrazole structures often exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound may interact with various biological targets, including enzymes involved in lipid metabolism and pathways associated with pain and inflammation.
Inhibitory Activity
Studies have shown that derivatives of piperazine can act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. Inhibition of FAAH can lead to increased levels of endogenous cannabinoids, which are known to modulate pain and inflammation.
Case Study: FAAH Inhibition
A study on related piperazine compounds demonstrated that certain derivatives could achieve selective inhibition of FAAH with IC50 values in the low micromolar range. For instance, JNJ-1661010, a piperazine derivative, showed significant efficacy in reducing pain responses in animal models by increasing anandamide levels in the brain .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of compounds similar to this compound. Research has indicated that pyrazole derivatives can exhibit potent activity against Mycobacterium tuberculosis, with some compounds achieving IC90 values as low as 4 μM .
Structure-Activity Relationships (SAR)
The structural components of this compound play crucial roles in its biological activity:
- Piperazine Ring : Essential for binding interactions with target enzymes.
- Pyrazole Moiety : Influences the compound's ability to inhibit FAAH.
- Thiophene Ring : May enhance lipophilicity and cellular uptake.
Table 2: SAR Insights from Related Compounds
Properties
Molecular Formula |
C16H20N4O3S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl 4-(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H20N4O3S/c1-3-23-16(22)20-8-6-19(7-9-20)15(21)13-11-12(17-18(13)2)14-5-4-10-24-14/h4-5,10-11H,3,6-9H2,1-2H3 |
InChI Key |
FQBPXFNMVVOCBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NN2C)C3=CC=CS3 |
Origin of Product |
United States |
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